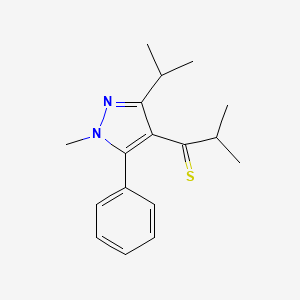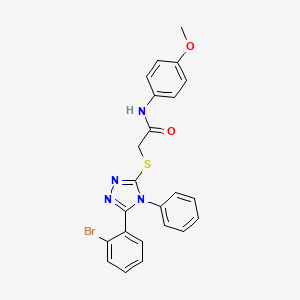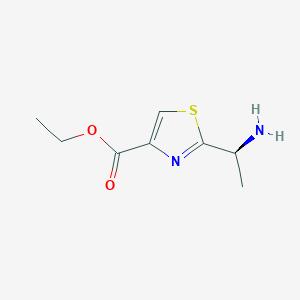![molecular formula C12H21NO5 B11772644 [(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine](/img/structure/B11772644.png)
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple oxygen atoms and a methanamine group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine typically involves multiple steps, including the formation of the tricyclic core and the introduction of the methanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving suitable precursors.
Functional Group Transformations: Introduction of the methanamine group through functional group transformations, such as amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various derivatives.
Wissenschaftliche Forschungsanwendungen
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine can be compared with other tricyclic compounds, such as:
Tricyclic Antidepressants: Similar in structure but differ in functional groups and biological activity.
Tricyclic Lactones: Differ in the presence of lactone rings instead of methanamine groups.
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine |
InChI |
InChI=1S/C12H21NO5/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10H,5,13H2,1-4H3/t6-,7+,8+,9-,10?/m1/s1 |
InChI-Schlüssel |
AVTBCTQHGBMWTA-CYNREMDZSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H](OC3[C@@H]([C@H]2O1)OC(O3)(C)C)CN)C |
Kanonische SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)
![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)



![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)

![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)


![2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)
![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)


